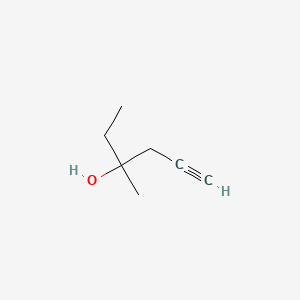

3-Methylhex-5-yn-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylhex-5-yn-3-ol is a chemical compound with the CAS Number: 19135-01-4 . It has a molecular weight of 112.17 . The IUPAC name for this compound is 3-methyl-5-hexyn-3-ol . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O/c1-4-6-7(3,8)5-2/h1,8H,5-6H2,2-3H3 . This indicates that the compound has 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Decomposition and Isomerization

The decomposition and isomerization reactions of related radicals, such as the 5-methylhex-1-yl radical, have been extensively studied. These reactions, occurring at high temperatures and pressures, involve various mechanisms including intramolecular H-transfer and beta C-C bond scission. Such studies provide insights into the thermal stability and reactivity of compounds structurally related to 3-Methylhex-5-yn-3-ol, crucial for applications in high-temperature environments (Awan, McGivern, Tsang, & Manion, 2010).

Oligomerization with Palladium Catalysts

3-Methylhex-1-yne-3-ol has been oligomerized using Pd(II) acetylacetonate with various phosphorus ligands, yielding dimers and trimers. This demonstrates its potential in synthesizing complex organic compounds with specific structural features. The study explores the relationship between catalyst variations and product ratios, highlighting its applicability in tailored synthetic chemistry (Wiedenhöft, Steinfeldt, & Singer, 1993).

Novel Formation of Iodobenzene Derivatives

In another study, derivatives of this compound, such as 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes, were used in iodine-induced intramolecular cyclization. This process, accelerated by UV irradiation, resulted in the formation of iodobenzene derivatives, underlining the potential of this compound in synthesizing complex organic molecules (Matsumoto, Takase, & Ogura, 2008).

Enzymatic Synthesis Studies

In the field of enzymatic synthesis, this compound-related compounds like 3(R)-HETE were synthesized through cross-coupling and catalytic hydrogenation. This highlights its relevance in the enzymatic production of biologically significant molecules (Groza, Ivanov, Romanov, Myagkova, & Nigam, 2002).

Safety and Hazards

The safety information for 3-Methylhex-5-yn-3-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring proper ventilation .

Eigenschaften

IUPAC Name |

3-methylhex-5-yn-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h1,8H,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZBGZSZYNWHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985528.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2985529.png)

![(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2985530.png)

![3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2985537.png)

![methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2985538.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyphenyl)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2985541.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2985545.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)